MNPA HCl
Description
MNPA HCl, the hydrochloride salt of [11C]MNPA (meta-nitrophenylacetic acid derivative), is a positron emission tomography (PET) radioligand primarily used to study dopamine D2 and D3 receptors (D2R/D3R) in vivo. Its high selectivity for the high-affinity state of D2 receptors (D2High) distinguishes it from other radioligands like [11C]raclopride and [11C]PHNO. This compound enables researchers to quantify the proportion of D2High receptors in striatal regions (caudate, putamen), which are critical in neuropsychiatric disorders such as schizophrenia and Parkinson’s disease . Structurally, MNPA contains chiral centers, allowing enantiomeric separation via chiral resolving agents like (R)-α-phenylethylamine (α-PEA) to yield high-purity (S)-MNPA (99% ee) .
Properties
CAS No. |
126874-83-7 |
|---|---|
Molecular Formula |
C20H23NO3 . HCl |
Molecular Weight |
361.87 |
Purity |
> 95% |
Synonyms |
2-Methoxy-10,11-dihydroxy-N-propylnoraporphine hydrochloride |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of meta-nitrophenolamine hydrochloride typically involves the reaction of propylene oxide with ammonium chloride. The process begins by adding water, ammonium chloride, and propylene oxide to a reactor. Under controlled conditions of 60 to 80 degrees Celsius and a pressure of less than or equal to 0.3 MPa, the reaction proceeds to form meta-nitrophenolamine hydrochloride along with some by-products .
Industrial Production Methods
In an industrial setting, the production of meta-nitrophenolamine hydrochloride involves a similar process but on a larger scale. The reaction mixture is subjected to further purification steps to isolate the desired product. The by-products are separated based on their physical properties, and the final product is obtained through filtration, drying, and additional purification steps .
Chemical Reactions Analysis
Types of Reactions
Meta-nitrophenolamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride and catalytic hydrogenation. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various amine derivatives and substituted benzene compounds, which can be further utilized in organic synthesis and industrial applications .
Scientific Research Applications
Meta-nitrophenolamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of meta-nitrophenolamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial outcome .
Comparison with Similar Compounds
Receptor Affinity and Selectivity
| Compound | D2R vs. D3R Selectivity | D2High Selectivity | Primary Application |
|---|---|---|---|
| [11C]this compound | Non-selective (D2R ≈ D3R) | High | Quantifying D2High proportion in striatum |
| [11C]Raclopride | Non-selective (D2R ≈ D3R) | Low | Measuring total D2R availability |
| [11C]PHNO | D3R-selective | Moderate | Mapping D3R-rich regions (e.g., globus pallidus) |
- D2High Selectivity : this compound binds preferentially to D2High, a conformation associated with functional receptor activation. In contrast, raclopride binds equally to D2High and D2Low, making this compound a superior tool for studying dynamic receptor states .
- D3R Influence: While this compound and raclopride have similar D2R/D3R affinities, PHNO’s D3R selectivity limits its utility in striatal regions where D3R expression is minimal .
In Vivo Binding Dynamics
- Stress Response: In conscious monkeys, stress increased [11C]MNPA binding (suggesting elevated D2High availability) but decreased [11C]raclopride binding (reflecting competition with endogenous dopamine). This divergence highlights this compound’s unique sensitivity to receptor conformational states rather than dopamine concentration alone .
- Drug Occupancy Studies: this compound, raclopride, and PHNO showed comparable D2R occupancy values for antipsychotics (e.g., haloperidol) and partial agonists (e.g., aripiprazole) in rats. This consistency suggests that in vivo, most D2Rs exist in the high-affinity state, validating this compound’s reliability for occupancy measurements .
Advantages and Limitations
- Advantages of this compound: Minimizes D3R interference in striatal studies due to low endogenous D3R levels . Reflects neuroadaptive changes in D2High states under stress or drug exposure .
- Limitations: Requires chiral resolution for enantiomerically pure forms, complicating synthesis . Less suited for D3R-targeted studies compared to PHNO.
Key Research Findings
- Preclinical Insights : Dopamine beta-hydroxylase-deficient mice showed unchanged this compound binding, ruling out D2High upregulation as a cause of psychostimulant hypersensitivity .
Q & A
Basic Research Questions
Q. What are the standard protocols for validating MNPA HCl’s receptor selectivity in dopamine D2/D3 studies?
- Methodology : Use competitive binding assays with radiolabeled ligands (e.g., [³H]spiperone for D2, [³H]7-OH-DPAT for D3). Include negative controls (e.g., serotonin 5-HT1A receptors) to confirm specificity. For PET imaging in vivo, administer escalating doses (e.g., 0.1–1.0 mg/kg) and quantify receptor occupancy using Scatchard analysis .
- Data Requirements : Report IC₅₀ values, Hill coefficients, and selectivity ratios (D2/D3). Validate purity via HPLC (>98%) and NMR spectroscopy .
Q. How should researchers address solubility challenges when preparing this compound for in vitro assays?
- Experimental Design : Dissolve this compound in DMSO (≤1 mg/mL, sonicate for 10 min) and dilute in assay buffer to avoid precipitation. Include vehicle controls to rule out solvent effects on receptor binding .
- Validation : Measure solubility via UV-Vis spectroscopy and confirm stability using LC-MS over 24 hours .
Q. What statistical methods are recommended for analyzing dose-response curves in this compound studies?
- Analysis : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves. Report EC₅₀/ED₅₀ values with 95% confidence intervals. For PET data, apply kinetic modeling (e.g., Logan plot) to estimate binding potential .
- Data Contradictions : If results deviate from expected curves, check for assay interference (e.g., protein binding) or ligand instability. Replicate experiments with fresh batches .
Advanced Research Questions
Q. How can conflicting in vivo vs. in vitro efficacy data for this compound be reconciled?
- Hypothesis Testing : Compare receptor occupancy (PET) with ex vivo autoradiography in the same model. Adjust for blood-brain barrier penetration using LC-MS/MS quantification of brain-to-plasma ratios .
- Meta-Analysis : Systematically review species-specific differences (e.g., rodent vs. primate D3 receptor homology) and adjust translational models accordingly .
Q. What strategies optimize this compound’s pharmacokinetic profile for chronic dosing studies?
- Experimental Design :
- Formulation : Use sustained-release nanoparticles or lipid carriers to extend half-life.
- PK/PD Modeling : Collect serial plasma/brain samples post-administration. Fit data to a two-compartment model with NONMEM or Phoenix WinNonlin .
- Toxicity Screening : Monitor hepatic enzymes (ALT/AST) and renal function (creatinine clearance) in longitudinal studies .
Q. How do researchers resolve discrepancies in this compound’s reported receptor internalization rates?
- Methodological Refinement :
- Live-Cell Imaging : Tag D2/D3 receptors with fluorescent proteins (e.g., GFP) and track internalization via confocal microscopy.
- Data Normalization : Account for baseline endocytosis using β-arrestin knockout models. Report results as fold-change relative to vehicle .
- Critical Analysis : Compare methodologies across studies (e.g., agonist vs. antagonist assays) and adjust for temperature/pH variations .
Data Presentation & Reproducibility Guidelines
- Tables/Figures : Include dose-response curves, receptor binding kinetics, and PK parameters. For PET studies, provide standardized uptake value (SUV) tables .
- Supplemental Materials : Deposit raw HPLC chromatograms, NMR spectra, and statistical scripts in repositories like Zenodo or Figshare .
- Reproducibility : Adhere to ARRIVE 2.0 guidelines for animal studies and MIAME standards for omics data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
